

A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1266065

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**, including its chemical properties, synthesis, analytical methods, and potential applications in scientific research and drug discovery.

Chemical Identity and Properties

The IUPAC name for the compound is **1,5-dimethyl-1H-pyrrole-2-carbonitrile**. It is also commonly known as 1,5-dimethylpyrrole-2-carbonitrile and 2-cyano-1,5-dimethylpyrrole.[1][2][3] This compound features a pyrrole ring, a five-membered aromatic heterocycle, substituted with methyl groups at the 1 and 5 positions and a nitrile (cyano) group at the 2 position.[4] The presence of these functional groups makes it a versatile building block in organic synthesis.[4]

Table 1: Physicochemical and Computed Properties of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**

Property	Value	Source
IUPAC Name	1,5-dimethyl-1H-pyrrole-2-carbonitrile	[1]
CAS Number	56341-36-7	[1] [3]
Molecular Formula	C ₇ H ₈ N ₂	[1] [3] [4]
Molecular Weight	120.15 g/mol	[1] [4]
Melting Point	54-56 °C	
Boiling Point	214.16 °C (estimated)	
Density	1.0726 g/cm ³ (estimated)	
Flash Point	104.4 °C (220 °F)	
pKa	-7.99 (predicted)	
LogP	1.21	
SMILES	CC1=CC=C(N1C)C#N	[1] [4]
InChI Key	DRXOPQFEWDRGKT-UHFFFAOYSA-N	[1] [3] [4]

Experimental Protocols

The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a foundational method involving the condensation of a 1,4-dicarbonyl compound with an amine.[\[1\]](#)[\[4\]](#)[\[5\]](#) For the introduction of a nitrile group, a modified Vilsmeier-Haack reaction is often employed.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

A plausible synthetic route for **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** can be conceptualized in a two-step process: first, the synthesis of the 1,5-dimethylpyrrole core, followed by cyanation at the 2-position.

Step 1: Synthesis of 1,5-Dimethylpyrrole (via Paal-Knorr Synthesis)

This step involves the reaction of acetonylacetone (a 1,4-dicarbonyl compound) with methylamine.

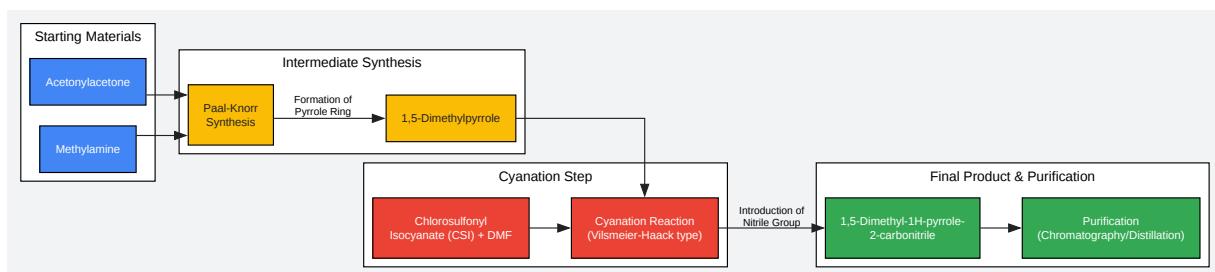
- Reactants: Acetonylacetone, Methylamine solution (e.g., 40% in water), and a catalytic amount of acid (e.g., acetic acid).
- Procedure:
 - Combine equimolar amounts of acetonylacetone and methylamine in a round-bottom flask.
 - Add a catalytic amount of glacial acetic acid.
 - Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield crude 1,5-dimethylpyrrole, which can be purified by distillation.

Step 2: Cyanation of 1,5-Dimethylpyrrole (Modified Vilsmeier-Haack Approach)

This protocol is adapted from the cyanation of 1-methylpyrrole.^[9] The Vilsmeier reagent for cyanation is generated *in situ* from a suitable cyanating agent and a Lewis acid or dehydrating agent. A common method involves chlorosulfonyl isocyanate (CSI) followed by quenching with N,N-dimethylformamide (DMF).^{[6][8]}

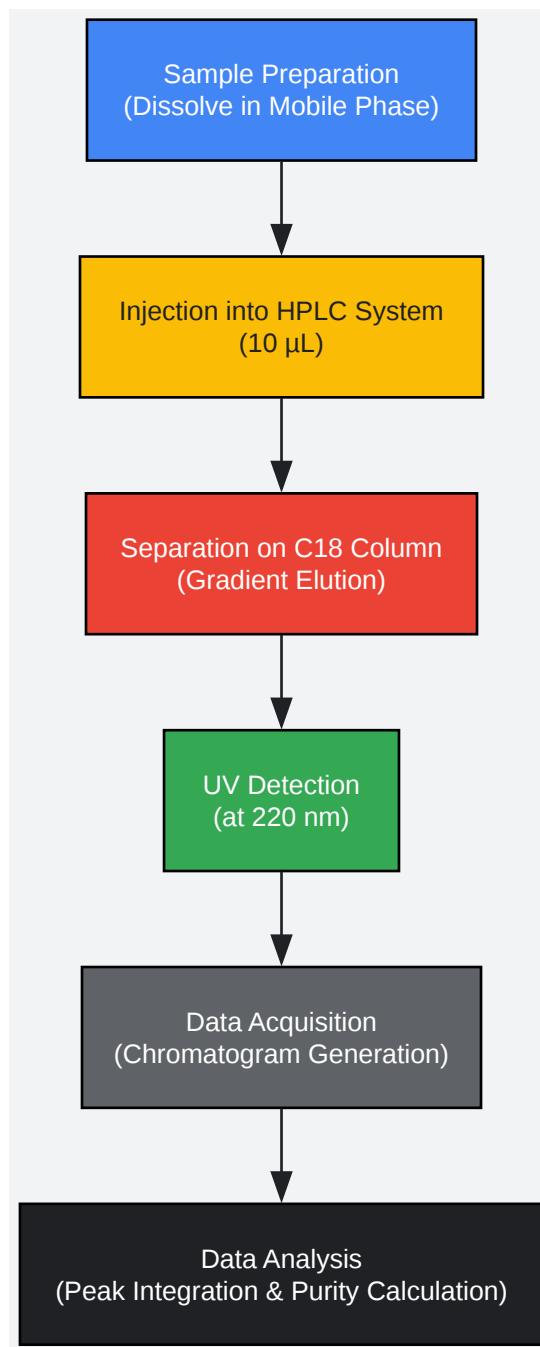
- Reactants: 1,5-Dimethylpyrrole, Chlorosulfonyl Isocyanate (CSI), N,N-Dimethylformamide (DMF), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
- Procedure:

- Dissolve 1,5-dimethylpyrrole in anhydrous dichloromethane under an inert nitrogen atmosphere and cool the solution to -20°C to -30°C.
- Slowly add a solution of chlorosulfonyl isocyanate (approx. 1.2 equivalents) in dichloromethane, maintaining the low temperature.
- Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature over several hours.
- Cool the mixture again to around -10°C and slowly add DMF (approx. 2-3 equivalents).
- After stirring for an additional hour at room temperature, pour the reaction mixture into ice-cold hydrochloric acid (e.g., 3 M).
- Extract the product with dichloromethane.
- Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.

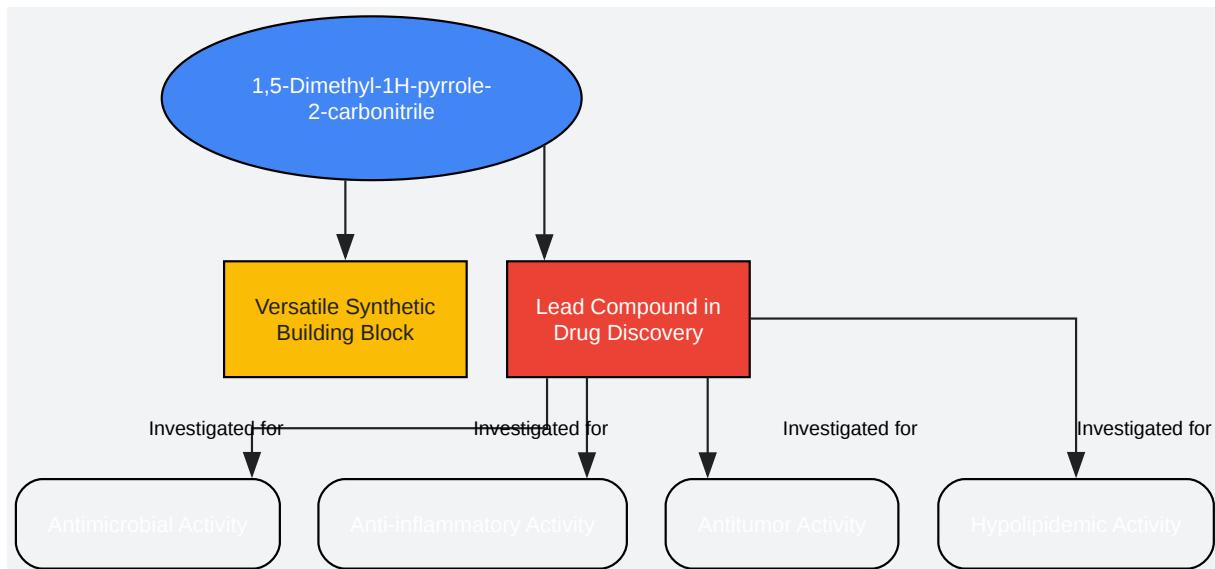

A reverse-phase HPLC method is suitable for analyzing the purity of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.^[10]

- Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm particle size).
[\[10\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water.^[10] Phosphoric acid or formic acid (for MS compatibility) can be added as a modifier (e.g., 0.1%).^[10] A gradient elution can be used for optimal separation (e.g., starting with 20% MeCN and increasing to 80% over 15 minutes).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μ L.
- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.


Visualized Workflows and Relationships

The following diagrams illustrate the synthesis, analysis, and potential applications of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.


[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC purity analysis of the target compound.

[Click to download full resolution via product page](#)

Caption: Potential applications and reported biological activities of pyrrole carbonitriles.

Potential Applications and Biological Relevance

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs.[11] The pyrrole carbonitrile moiety, in particular, is a valuable pharmacophore. Research has indicated that compounds containing the 1H-pyrrole-2-carbonitrile structure exhibit a range of biological activities.[12] These include:

- Antimicrobial and Antifungal Activity: The pyrrole ring system is a component of many compounds developed as potential new antibacterial agents to combat resistance.[13]
- Anti-inflammatory Activity: Various pyrrole derivatives have demonstrated anti-inflammatory properties.[11][12]
- Antitumor Activity: The scaffold has been investigated for its potential in developing anticancer agents.[11][12]
- Hypolipidemic Activity: Certain pyrrole carbonitriles have been associated with lipid-lowering effects.[12]

Given these established activities for related structures, **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** serves as a valuable compound for screening in drug discovery programs and as a precursor for the synthesis of more complex, biologically active molecules.[\[4\]](#)

Safety and Handling

Based on GHS classifications for the compound, **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** is considered harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/91812) [pubchem.ncbi.nlm.nih.gov]
- 3. [1,5-Dimethyl-2-pyrrolecarbonitrile](https://webbook.nist.gov/chemistry/compound/100-42-5) [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. [Pyrrole synthesis](http://organic-chemistry.org) [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. [Vilsmeier-Haack Reaction - Chemistry Steps](http://chemistrysteps.com) [chemistrysteps.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. [Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies](http://sielc.com) [sielc.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266065#1-5-dimethyl-1h-pyrrole-2-carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com